2-(Nonylphenoxy)ethanol
Overview
Description
2-(Nonylphenoxy)ethanol is an organic compound with the molecular formula C17H28O2. It is a nonionic surfactant commonly used in various industrial applications. This compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, wetting, and dispersion properties .
Biochemical Analysis
Biochemical Properties
2-(Nonylphenoxy)ethanol plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with membrane proteins, altering their conformation and function. This interaction can lead to changes in membrane fluidity and permeability, affecting cellular processes . Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, such as lipases, by modifying the lipid environment in which these enzymes operate .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to increased production of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components such as lipids, proteins, and DNA . This compound can also affect cell proliferation and apoptosis, potentially leading to cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to membrane proteins, causing conformational changes that affect their function. Additionally, this compound can inhibit or activate enzymes by altering the lipid environment or directly interacting with the enzyme’s active site . These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its efficacy and potential long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can result in cumulative cytotoxic effects, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver and kidney toxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is crucial for assessing its potential impact on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution of this compound is essential for predicting its effects on different tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Nonylphenoxy)ethanol is typically synthesized through the ethoxylation of nonylphenol. The reaction involves the addition of ethylene oxide to nonylphenol in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions include elevated temperatures (around 150-200°C) and pressures to facilitate the ethoxylation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is carried out in a reactor equipped with temperature and pressure control systems to ensure consistent product quality. The resulting product is then purified and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Nonylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nonylphenoxyacetic acid or nonylphenoxyacetaldehyde.
Reduction: Nonylphenol or nonylphenoxyethane.
Substitution: Various substituted ethers or esters depending on the reagents used.
Scientific Research Applications
2-(Nonylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems and as an emulsifier in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-(Nonylphenoxy)ethanol primarily involves its surfactant properties. It reduces surface tension by aligning at the interface between hydrophobic and hydrophilic phases. This alignment disrupts the cohesive forces between molecules, leading to emulsification, wetting, and dispersion. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: Lacks the ethoxylate group, making it less effective as a surfactant.
Octylphenoxyethanol: Similar structure but with an octyl group instead of a nonyl group, resulting in different surfactant properties.
Phenoxyethanol: A simpler structure with a phenyl group, used primarily as a preservative.
Uniqueness
2-(Nonylphenoxy)ethanol is unique due to its balance of hydrophobic and hydrophilic properties, making it an effective surfactant in a wide range of applications. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial processes .
Properties
IUPAC Name |
2-(2-nonylphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)19-15-14-18/h9-10,12-13,18H,2-8,11,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORSVTYLWZQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51938-25-1 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-nonylphenyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51938-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10860056 | |
Record name | 2-(2-Nonylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27986-36-3, 93-32-3 | |
Record name | Terics | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027986363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Nonylphenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(nonylphenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Nonylphenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(nonylphenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-NONYLPHENOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN8NP35H6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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